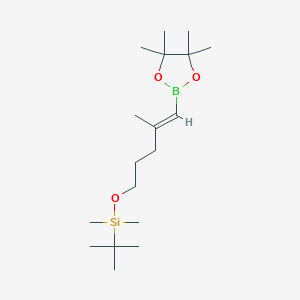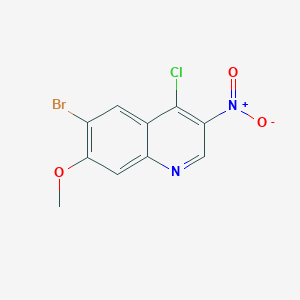
6-Bromo-4-chloro-7-methoxy-3-nitroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-4-chloro-7-methoxy-3-nitroquinoline is a quinoline derivative with the molecular formula C10H6BrClN2O3 and a molecular weight of 317.52 g/mol This compound is characterized by the presence of bromine, chlorine, methoxy, and nitro functional groups attached to a quinoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-7-methoxy-3-nitroquinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the nitration of 6-bromo-4-chloro-7-methoxyquinoline using a nitrating agent such as nitric acid in the presence of sulfuric acid . The reaction conditions often require controlled temperatures and specific reaction times to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
6-Bromo-4-chloro-7-methoxy-3-nitroquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of the nitro group.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine or chlorine atoms.
Reduction: Formation of 6-bromo-4-chloro-7-methoxy-3-aminoquinoline.
Oxidation: Formation of 6-bromo-4-chloro-7-hydroxy-3-nitroquinoline.
科学研究应用
6-Bromo-4-chloro-7-methoxy-3-nitroquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 6-Bromo-4-chloro-7-methoxy-3-nitroquinoline involves its interaction with specific molecular targets and pathways. The presence of the nitro group allows it to participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the quinoline ring structure enables it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
相似化合物的比较
Similar Compounds
6-Bromo-4-chloro-7-fluoro-3-nitroquinoline: Similar structure with a fluorine atom instead of a methoxy group.
6-Bromo-4-chloro-7-methoxyquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Bromo-4-chloro-3-nitroquinoline: Lacks the methoxy group, affecting its solubility and reactivity.
Uniqueness
6-Bromo-4-chloro-7-methoxy-3-nitroquinoline is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups on the quinoline ring allows for diverse chemical modifications and interactions with biological targets .
属性
分子式 |
C10H6BrClN2O3 |
|---|---|
分子量 |
317.52 g/mol |
IUPAC 名称 |
6-bromo-4-chloro-7-methoxy-3-nitroquinoline |
InChI |
InChI=1S/C10H6BrClN2O3/c1-17-9-3-7-5(2-6(9)11)10(12)8(4-13-7)14(15)16/h2-4H,1H3 |
InChI 键 |
YCUDQNMREQWOGJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)N=CC(=C2Cl)[N+](=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl (5-bromo-3-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B15061997.png)


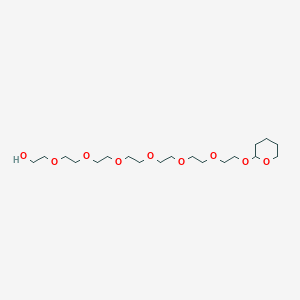
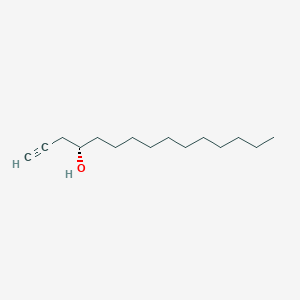
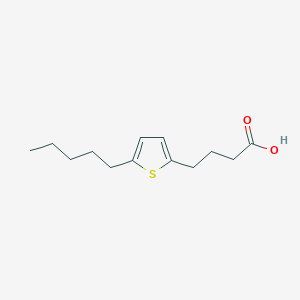
![2-[(1E,3E)-5-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium;chloride](/img/structure/B15062040.png)
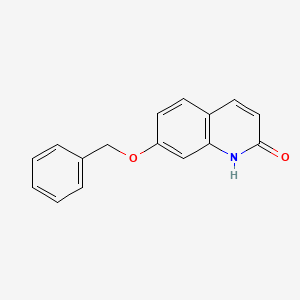
![2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methylcyclobutyl)propanoic acid](/img/structure/B15062048.png)
![(2S,3R)-2-(2-bromo-4,5-dimethoxyphenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile](/img/structure/B15062059.png)
![4'-(4,6-Diphenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B15062072.png)
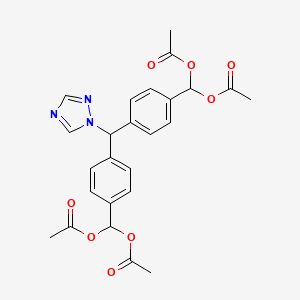
![(2S)-2-[(2S)-1-Oxo-2-(phenylmethoxy)propoxy]-propanoic Acid Phenylmethyl Ester](/img/structure/B15062080.png)
